GABAB Receptor Affinity and Functional Potency: Enantioselective Advantage
(R)-Baclofen exhibits significantly higher affinity and functional potency at GABAB receptors compared to the racemic mixture and is the sole active enantiomer. The (R)-enantiomer shows approximately threefold greater affinity/efficacy for GABAB receptors than the racemate [1]. Comparative stereostructure-activity studies confirm that (R)-baclofen is substantially more potent than the (S)-isomer as an inhibitor of GABAB binding, with the (S)-enantiomer showing negligible interaction with GABAB receptor sites [2]. Furthermore, in vitro functional assays report (R)-baclofen binds to GABAB receptors with Ki values in the low-nanomolar range (~10–30 nM) and inhibits adenylyl cyclase signaling with EC50 values of ~50–150 nM, while displaying minimal activity at GABAA receptors .
| Evidence Dimension | GABAB receptor affinity/efficacy |
|---|---|
| Target Compound Data | Ki ~10–30 nM (GABAB binding); EC50 ~50–150 nM (adenylyl cyclase inhibition) |
| Comparator Or Baseline | Racemic baclofen: ~3× lower affinity/efficacy; (S)-baclofen: no significant GABAB interaction |
| Quantified Difference | (R)-baclofen has ~3× greater GABAB affinity than racemate; (S)-baclofen is inactive |
| Conditions | Rat brain membrane preparations; in vitro binding and functional assays |
Why This Matters
This ensures that all observed pharmacological effects in experimental systems originate solely from the active (R)-enantiomer, eliminating confounding signals from the inactive (S)-enantiomer present in racemic baclofen.
- [1] Filip M, Frankowska M. (2008). GABA(B) receptors in drug addiction. Pharmacological Reports, 60(6), 755-770. View Source
- [2] Falch E, et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. View Source
